2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a heterocyclic molecule featuring a fused pyrazolo-pyrimido-pyrimidine core. Key structural elements include:
- A 3-chlorophenyl substituent at the 8-position of the tetracyclic system.
- A sulfanyl (S–) group at the 6-position, linked to an acetamide moiety.
- An N-(4-methoxyphenyl) group on the acetamide chain.
Properties
Molecular Formula |
C23H21ClN6O2S |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21ClN6O2S/c1-32-18-8-6-16(7-9-18)27-20(31)14-33-23-28-22-19(21-25-10-3-11-29(21)23)13-26-30(22)17-5-2-4-15(24)12-17/h2,4-9,12-13H,3,10-11,14H2,1H3,(H,27,31) |
InChI Key |
IRAMUGBWHQZKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C5=NCCCN52 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This can be synthesized by cyclization reactions involving appropriate precursors such as 3-chlorophenylhydrazine and suitable diketones.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Acetylation: The final step involves the acetylation of the intermediate compound with 4-methoxyphenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent targeting specific biological pathways.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core suggests potential interactions with nucleic acids or proteins involved in cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized heterocycles, differing in core scaffolds, substituent types/positions, and functional groups. Key examples include:
Key Observations:
- Core Scaffolds: The target’s pyrazolo-pyrimido-pyrimidine core is distinct from pyrrolo-thiazolo-pyrimidine (e.g., Compounds 8, 13) and pyrazolo[3,4-d]pyrimidine (e.g., Example 83).
- Substituent Effects :
- Chlorophenyl vs. Fluorophenyl : The target’s 3-chlorophenyl group contrasts with 4-chlorophenyl (Compound 13) or fluorophenyl (Example 83). Chlorine’s higher electronegativity may enhance lipophilicity compared to fluorine .
- Sulfanyl vs. Thiol/Oxy Groups : The sulfanyl-acetamide linker in the target differs from 1,2,4-triazole-3-thiol (Compound 8) or tetrahydropyrimidin-thio (B13), altering solubility and redox stability .
- Methoxyphenyl Positioning : The para-methoxyphenyl group is conserved across multiple compounds (e.g., B13, Compound 8), suggesting its role in π-stacking or metabolic stability .
Physicochemical Properties
While the target compound’s data (e.g., melting point, solubility) is absent, comparisons can be inferred:
Biological Activity
The compound 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , also known by its CAS number 1010910-89-0, is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing existing research findings and data to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 485.39 g/mol. The structure includes a tetrahydropyrazolo-pyrimidine core, which is known for various pharmacological effects.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H18Cl2N6OS |
| Molecular Weight | 485.39 g/mol |
| CAS Number | 1010910-89-0 |
| SMILES | O=C(Nc1ccccc1Cl)CSc1nc2n(ncc2c2=NCCCn12)c1cccc(c1)Cl |
Antitumor Activity
Research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant antitumor properties. Specifically, compounds containing the pyrazolo ring have shown efficacy against various cancer cell lines through mechanisms such as inhibition of key kinases (e.g., BRAF(V600E), EGFR) and induction of apoptosis in malignant cells . The compound in focus may share similar mechanisms due to its structural features.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies on related pyrazole derivatives that have demonstrated the ability to inhibit inflammatory mediators and cytokines. These effects are crucial in conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Several studies have highlighted the antimicrobial activity of pyrazole derivatives. The compound's thioacetamide moiety may enhance its interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to our compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Anti-inflammatory Mechanism : In vivo studies using animal models of inflammation revealed that certain pyrazolo derivatives significantly reduced edema and inflammatory markers. This suggests that our compound could possess similar anti-inflammatory capabilities, warranting further investigation .
- Antimicrobial Testing : A derivative was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This indicates potential for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical in drug design. The presence of specific functional groups in the compound influences its biological activity:
- Thioether Group : Enhances interaction with biological targets.
- Chlorophenyl Substituent : May contribute to increased lipophilicity and cellular uptake.
- Methoxy Group : Potentially improves metabolic stability and reduces toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
